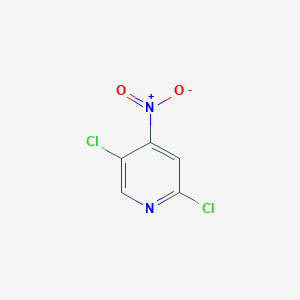

2,5-ジクロロ-4-ニトロピリジン

概要

説明

2,5-Dichloro-4-nitropyridine is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications . It is widely used in the field of organic chemistry as a building block for the synthesis of various compounds .

Synthesis Analysis

The synthesis of 2,5-Dichloro-4-nitropyridine involves several steps. A method for preparing 2-chloro-5-nitropyridine has been disclosed, which includes synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and synthesizing the 2-chloro-5-nitropyridine .Molecular Structure Analysis

The molecular formula of 2,5-Dichloro-4-nitropyridine is C5H2Cl2N2O2 . The molecular weight is 192.99 .Chemical Reactions Analysis

Nitropyridines, such as 2,5-Dichloro-4-nitropyridine, have been found to react with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical and Chemical Properties Analysis

2,5-Dichloro-4-nitropyridine is a liquid or semi-solid or solid or lump . It is stored in an inert atmosphere, under -20C .科学的研究の応用

非線形光学材料

2,5-ジクロロ-4-ニトロピリジン (2,5-DCNP) は、光学的に透明な単結晶として合成および育成されています。 これらの結晶は優れた非線形光学 (NLO) 特性を示しており、レーザー技術や光制限における用途に価値があります 。2,5-DCNP の 3 次 NLO 係数(非線形吸収、非線形屈折、および非線形感受率)は特に注目すべきであり、他の多くの有機単結晶を凌駕しています。

高出力レーザー用途

高出力レーザー用途における 2,5-DCNP の適合性を評価しました。Nd:YAG レーザー(波長:1064 nm)を用いたレーザー損傷閾値(LDT)分析は、その堅牢性を確認しています。 研究者らは、この化合物は 7.8 mW/cm² までのレーザー強度に対して損傷することなく耐えることができることを発見しました .

ステアロイルCoA デサチュラーゼ(SCD)阻害剤

創薬分野において、2,5-DCNP は強力で選択的な SCD 阻害剤の開発において重要な役割を果たしています。これらの阻害剤は、脂質代謝に関与する酵素であるステアロイルCoA デサチュラーゼを標的としています。 SCD 活性の調節は、代謝性疾患や癌の治療に影響を与えます .

ロドキナーゼ阻害剤

研究者らは、ロドキナーゼ阻害剤としての可能性について、2,5-DCNP を調査してきました。ロドキナーゼは、血圧と血管緊張の調節に関与しています。 ロドキナーゼを阻害することにより、2,5-DCNP などの化合物は、降圧療法に貢献する可能性があります .

ジアミノプリンの固相合成

2,5-DCNP は、ジアミノプリンの固相合成における中間体として役立ちます。 これらのプリン誘導体は、さまざまな生物学的および医薬学的状況で用途が見られます .

Safety and Hazards

2,5-Dichloro-4-nitropyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

作用機序

Target of Action

Nitropyridines, a class of compounds to which 2,5-dichloro-4-nitropyridine belongs, are known to undergo reactions with various organic compounds .

Mode of Action

This shift allows for the synthesis of various substituted pyridines .

Biochemical Pathways

The compound’s ability to undergo reactions with various organic compounds suggests that it may influence a range of biochemical processes .

Result of Action

The compound’s ability to undergo reactions with various organic compounds suggests that it may have diverse effects at the molecular and cellular levels .

生化学分析

Biochemical Properties

The biochemical properties of 2,5-Dichloro-4-nitropyridine are not fully understood yet. It is known that nitropyridines, such as 2,5-Dichloro-4-nitropyridine, react with N2O5 in an organic solvent to give the N-nitropyridinium ion . This reaction is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Molecular Mechanism

The molecular mechanism of 2,5-Dichloro-4-nitropyridine is not fully understood. It is known that nitropyridines, such as 2,5-Dichloro-4-nitropyridine, undergo a reaction mechanism that is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

特性

IUPAC Name |

2,5-dichloro-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTSUHXJSAHBAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400701-63-4 | |

| Record name | 2,5-dichloro-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2562541.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide](/img/structure/B2562543.png)

![Ethyl 3-[(carbamoylimino)amino]but-2-enoate](/img/structure/B2562546.png)

![N-[(1S,2R)-2-(2-Methylpyrazol-3-yl)cyclohexyl]prop-2-enamide](/img/structure/B2562548.png)

![3-Tert-butyl-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2562552.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-propyl-1H-pyrazole](/img/structure/B2562558.png)